1-benzyl-4-(4-methylbenzoyl)piperazine
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-9-18(10-8-16)19(22)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWVEPGBQPRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-methylbenzoyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylbenzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chloro in ): Enhance metabolic stability but may reduce solubility.
- Hydrophilic Spacers (e.g., ethylene/methylene in ): Improve aqueous solubility (e.g., 80 μM at pH 2.0–6.5) compared to direct attachment of bulky groups.
- Aromatic vs. Aliphatic Substituents : Piperazine derivatives with benzyl/benzoyl groups (e.g., ) generally exhibit stronger receptor binding than aliphatic analogs .
Physicochemical Properties
Substituents critically influence solubility, pKa, and metabolic stability:
- Aqueous Solubility :
- Direct attachment of an N-phenylpiperazinyl group (e.g., compound 8a in ) reduces solubility (<20 μM) due to high hydrophobicity.
- Replacement with an N-benzylpiperazinyl group (e.g., 8b in ) restores solubility (60–80 μM) .
- Ethylene/methylene spacers between piperazine and core structures enhance solubility by reducing steric hindrance .
Receptor Binding and Selectivity
- hA2A Adenosine Receptor (hA2AAR): Piperazine-linked thiazolopyrimidines (e.g., compound 3 in ) show higher affinity (Ki = 58 nM) than piperidine analogs (Ki = 594 nM) . Substituents like benzyl or phenyl are equally tolerated, but para-substituents (e.g., OCH2CH2OCH3) reduce activity .
5-HT6 Receptor :
Cytotoxicity
- Cancer Cell Lines: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g in ) inhibit growth in liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-4-(4-methylbenzoyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
Piperazine Core Functionalization : React piperazine with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the benzyl group.
Acylation : Introduce the 4-methylbenzoyl group using 4-methylbenzoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C to prevent side reactions .
- Optimization Tips :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen.
- Temperature Control : Maintain temperatures below 30°C during acylation to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 3.5–4.0 ppm (piperazine N–CH₂) confirm substitution patterns .
- ¹³C NMR : Carbonyl signals at ~170 ppm verify successful acylation .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 325.18 g/mol) .
- Raman Microspectroscopy : Distinguishes structural isomers by analyzing vibrational modes of the benzoyl and benzyl groups .
Q. How does the compound's solubility profile impact experimental design in pharmacological studies?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Water | <0.1 |
- Experimental Design :
Use DMSO for in vitro assays (e.g., cell culture) at <0.1% final concentration to avoid cytotoxicity. For in vivo studies, formulate with cyclodextrin derivatives to enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Nitro vs. Methyl Groups : Nitro-substituted analogs (e.g., 1-benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine) show stronger enzyme inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM for methyl derivatives) due to enhanced electrophilicity .
- Structural Comparisons : Use molecular docking to correlate substituent positions (e.g., para-methyl vs. meta-nitro) with target binding (e.g., tubulin colchicine sites) .
- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular apoptosis assays) .
Q. What strategies are effective in optimizing the synthesis yield of this compound under scaled-up conditions?
- Methodological Answer :
- Catalytic Approaches : Use DMAP (4-dimethylaminopyridine) as a catalyst during acylation to reduce reaction time from 12 h to 4 h, achieving >85% yield .
- Flow Chemistry : Continuous flow reactors minimize side product formation (e.g., diacylated byproducts) by ensuring precise stoichiometric control .
- In Situ Monitoring : Implement FT-IR probes to track acyl chloride consumption and optimize reagent addition rates .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Variability : Test the compound on panels of cancer cells (e.g., MCF-7, HeLa, A549) with varying expression levels of target proteins (e.g., σ receptors).
- Mechanistic Studies :
- Perform RNA-seq to identify differentially expressed genes post-treatment.
- Use siRNA knockdown to confirm target specificity (e.g., tubulin β-III isoform) .
- Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo assay) to distinguish apoptosis from off-target metabolic effects .
Methodological Challenges and Solutions
Q. What experimental approaches are recommended for elucidating the compound's mechanism of action in neuroprotective studies?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate) and measure viability via MTT assay .
- Target Identification :
- Pull-Down Assays : Biotinylate the compound and identify binding partners via streptavidin affinity chromatography .
- Kinase Profiling : Screen against a panel of 100+ kinases to identify inhibitory activity (e.g., IC₅₀ for JNK3 = 0.8 µM) .
Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use QikProp to optimize logP (target: 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- Dynamics Simulations : Run 100-ns MD simulations to assess stability of the benzoyl-piperazine interaction in binding pockets (e.g., tubulin) .
- Fragment Replacement : Replace the benzyl group with bicyclo[2.2.1]heptene moieties to enhance rigidity and binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol) .
Data Contradiction Analysis
Q. Why do some studies report antiviral activity while others show no effect?
- Methodological Answer :
Q. How can researchers reconcile conflicting data on the compound's cytotoxicity in normal vs. cancer cells?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >10 indicate therapeutic potential (e.g., SI = 15.2 for HeLa vs. fibroblasts) .
- Metabolic Profiling : Compare lactate production (Warburg effect) in cancer vs. normal cells to identify selective metabolic vulnerabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
